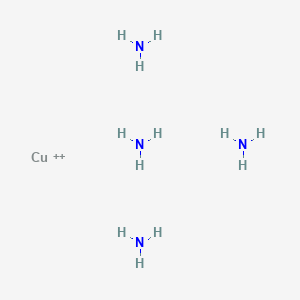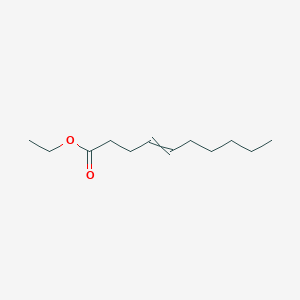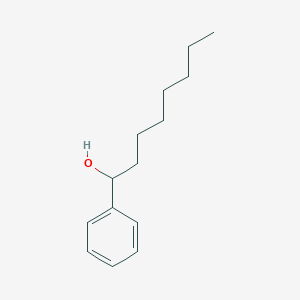
Disodium hexafluorotitanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium hexafluorotitanate is a strong oxidizer used in analytical chemistry . It is a white solid with a melting point of -156°C . The reaction system with hydrogen peroxide and potassium chloride produces chlorine gas, which can be detected by fluorescence spectrometry .
Molecular Structure Analysis
The molecular formula of Disodium hexafluorotitanate is F6Na2Ti . It has an average mass of 207.837 Da and a monoisotopic mass of 207.917908 Da .Physical And Chemical Properties Analysis
Disodium hexafluorotitanate is a white solid . It has a melting point of -156°C . The compound is air and moisture stable and forms a corrosive solution when dissolved in water .Applications De Recherche Scientifique
1. Starting Material for Titanium Diboride Production Sodium hexafluorotitanate is used as a starting material for the production of titanium diboride (TiB2) through electroplating . Titanium diboride is a ceramic material with excellent mechanical properties and is used in various applications such as cutting tools and armor.
Safety and Hazards
Disodium hexafluorotitanate is a strong oxidizer and poses a risk of serious eye irritation . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this substance . In case of accidental ingestion or contact with eyes, immediate medical attention is advised .
Mécanisme D'action
Target of Action
It’s known that the compound can interact with various biological systems, potentially causing fluoride poisoning if inhaled or swallowed .
Mode of Action
It’s known that the compound forms a corrosive solution when dissolved in water . This property may play a role in its interactions with biological systems.
Pharmacokinetics
Given its solubility in water , it can be inferred that the compound could be readily absorbed and distributed within the body. The metabolism and excretion of this compound would likely depend on the body’s mechanisms for handling fluoride ions and titanium.
Result of Action
Exposure to the compound can cause irritation to the skin, eyes, and respiratory tract . If inhaled or swallowed, it may cause fluoride poisoning .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium hexafluorotitanate. For instance, the compound is stable in air and moisture . Its solubility in water allows it to form a corrosive solution, which could influence its interactions with biological systems .
Propriétés
IUPAC Name |
disodium;tetrafluorotitanium;difluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.2Na.Ti/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJCWGPUCQTHFY-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].F[Ti](F)(F)F.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6Na2Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.837 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium hexafluorotitanate | |
CAS RN |
17116-13-1 |
Source


|
| Record name | Disodium hexafluorotitanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017116131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the main application of Sodium Hexafluorotitanate discussed in this research?
A1: The research focuses on using Sodium Hexafluorotitanate (Na2TiF6) as an insect repellent finish for natural fiber materials []. This suggests its potential use in protecting materials like cotton, wool, or silk from pest damage.
Q2: Are there other compounds investigated for the same purpose?
A2: Yes, the research also investigates Potassium Hexafluorotitanate, Potassium and Sodium Hexafluorozirconate, and Potassium and Sodium Tetrafluoroborate for the same purpose of protecting natural fibers from pests []. This suggests that researchers are exploring various fluoro-containing salts for their potential insecticidal properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


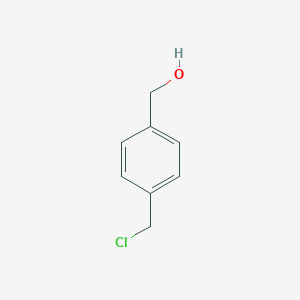
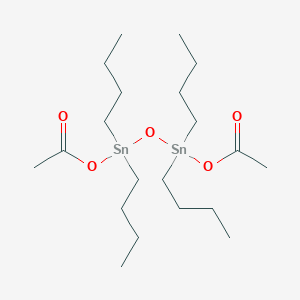

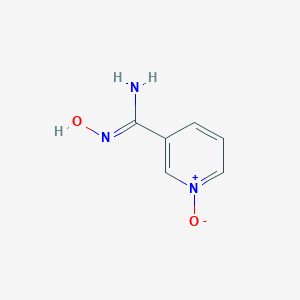
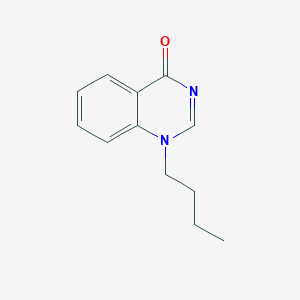
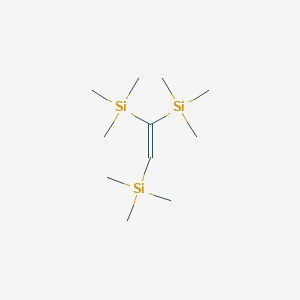

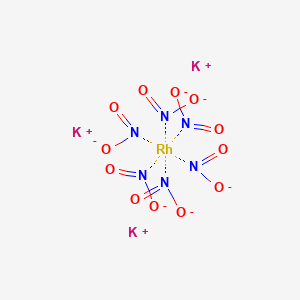
![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)

